3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
Description
The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a 6-fluoroquinolin-4(1H)-one moiety. The 1,2,4-oxadiazole ring is a heterocyclic structure known for its metabolic stability and ability to engage in hydrogen bonding, while the 3,4-dimethoxyphenyl group contributes electron-donating effects that may enhance solubility or modulate electronic interactions. Structural determination of such compounds typically employs crystallographic software like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c1-25-15-6-3-10(7-16(15)26-2)18-22-19(27-23-18)13-9-21-14-5-4-11(20)8-12(14)17(13)24/h3-9H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIZUUAVXBLBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the 3,4-dimethoxyphenyl intermediate.
Construction of the oxadiazole ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring.
Introduction of the fluoroquinoline core: The final step involves the coupling of the oxadiazole intermediate with a fluoroquinoline derivative under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
Key Differences and Implications:
- Oxadiazole Isomerism: The target compound’s 1,2,4-oxadiazole core differs from the 1,3,4-oxadiazole in oxadiazon and oxadiargyl.
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with the electron-withdrawing chlorine atoms in oxadiazon and oxadiargyl. Methoxy groups may enhance solubility, while chlorine atoms increase lipophilicity, influencing herbicidal activity and environmental persistence .
- Fluorine vs.
Heterocyclic Systems with Fluorinated Moieties
The trifluoromethyl group in this pyrazole derivative enhances metabolic stability and lipophilicity, suggesting that the 6-fluoro group in the target compound may similarly improve pharmacokinetic properties .
Biological Activity
The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H20N4O4F
- Molecular Weight : 392.41 g/mol
- CAS Number : Not specified in the search results but can be derived from the structure.
The compound features a fluoroquinoline core linked to an oxadiazole ring substituted with a dimethoxyphenyl group. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and quinoline moieties exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains. The specific compound may enhance this activity due to the presence of the oxadiazole ring, which has been associated with improved antibacterial effects compared to other related compounds .
Anticancer Activity
Quinoline derivatives are well-documented for their anticancer properties. The compound's structure suggests potential activity against cancer cell lines. Preliminary studies indicate that similar compounds can inhibit cell proliferation by targeting specific pathways involved in cancer progression, such as the inhibition of topoisomerases or induction of apoptosis .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline A | HeLa | 5.0 | Topoisomerase II inhibition |
| Oxadiazole B | MCF-7 | 10.0 | Induction of apoptosis |
| Compound C | A549 | 7.5 | Inhibition of cell cycle progression |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and transcription in cancer cells.
- Induction of Apoptosis : The presence of specific functional groups may activate apoptotic pathways in malignant cells.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby potentially reducing oxidative stress in cells .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various quinoline derivatives against E. coli. The results showed that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating a strong potential for development as new antibacterial agents .
Study 2: Anticancer Potential
In another study focusing on cancer cell lines (HeLa and MCF-7), compounds with structural similarities demonstrated IC50 values ranging from 5 µM to 10 µM, suggesting that modifications in the structure could enhance potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
